molecular formula C14H14N6S B4567992 8,9-dimethyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4567992
M. Wt: 298.37 g/mol
InChI Key: WLQNRWFIVAHDNP-UHFFFAOYSA-N
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Description

8,9-dimethyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C14H14N6S and its molecular weight is 298.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.10006565 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Compounds related to the specified chemical structure have been synthesized via various methods, focusing on their potential as antimicrobial agents and their reactivity towards different chemical treatments. For example, new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines containing the 1,2,3-triazole moiety have been synthesized, demonstrating the diverse chemical reactions these compounds can undergo and their potential utility in developing novel chemical entities with specific properties (Abdelriheem et al., 2017).

Antimicrobial Activities

  • Several studies have synthesized new heterocyclic compounds, including those related to thienopyrimidines and triazolopyrimidines, and evaluated their antimicrobial activities. For instance, some newly synthesized thieno and furopyrimidine derivatives have shown promise in antimicrobial testing, indicating the potential of these compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Biological Activities

  • The exploration of biological activities, such as herbicidal and plant growth regulating activities, has been a significant area of research. New derivatives of triazolo[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine have been synthesized, with some showing notable herbicidal and plant growth regulating activities. This suggests the potential application of these compounds in agriculture and plant science research (Stanoeva et al., 2000).

Pharmacological Potential

  • Research into the pharmacological potential of related compounds has uncovered their utility in synthesizing compounds with analgesic, anti-inflammatory, and antimicrobial properties. This highlights the broader relevance of such chemical structures in developing new therapeutic agents (Shaaban et al., 2008).

Properties

IUPAC Name

11,12-dimethyl-4-[(5-methylpyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6S/c1-8-4-5-16-19(8)6-11-17-13-12-9(2)10(3)21-14(12)15-7-20(13)18-11/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQNRWFIVAHDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC2=NN3C=NC4=C(C3=N2)C(=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-dimethyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
8,9-dimethyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
8,9-dimethyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
8,9-dimethyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
8,9-dimethyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
8,9-dimethyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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